Fosaprepitant Dimeglumine is a prodrug of aprepitant, a potent neurokinin-1 receptor antagonist used primarily as an antiemetic. It is effective in preventing nausea and vomiting associated with chemotherapy and postoperative recovery. The compound is classified under neurokinin-1 receptor antagonists and is marketed under the brand name Emend. As a prodrug, fosaprepitant is converted to its active form, aprepitant, after administration.
Fosaprepitant Dimeglumine is synthesized from aprepitant through various chemical processes. It belongs to the class of antiemetics and specifically targets the neurokinin-1 receptors in the central nervous system, inhibiting the action of substance P, which plays a critical role in the vomiting reflex . The compound is administered intravenously and is particularly useful in clinical settings where rapid onset of action is required.
The synthesis of Fosaprepitant Dimeglumine involves several key steps:
The process has been optimized for improved yield and purity, utilizing conditions that avoid the need for inert atmospheres or anhydrous solvents, making it more efficient and cost-effective .
Fosaprepitant Dimeglumine has a complex molecular structure characterized by multiple functional groups. Its molecular formula is , with a molecular weight of approximately 1004.83 g/mol .
The structural formula can be represented as:
This structure includes several key features:
Fosaprepitant Dimeglumine undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high purity and yield.
Fosaprepitant Dimeglumine acts as an antagonist at neurokinin-1 receptors by blocking the binding of substance P. This inhibition prevents the activation of pathways that lead to nausea and vomiting, particularly during chemotherapy treatments. Once administered, fosaprepitant is rapidly converted to aprepitant in the bloodstream, which then exerts its effects on the central nervous system .
Fosaprepitant Dimeglumine exhibits several notable physical and chemical properties:
These properties influence its formulation and stability as an injectable drug.
Fosaprepitant Dimeglumine is primarily used in clinical settings for:
The drug's ability to inhibit substance P makes it a valuable tool in oncology and postoperative care, improving patient comfort and compliance during treatment protocols.
The development of (1'S,2S,3S)-Fosaprepitant Dimeglumine originated from the critical need to overcome the significant aqueous solubility limitations of aprepitant, a potent neurokinin-1 (NK-1) receptor antagonist. Aprepitant, with its chemical name 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, exhibits poor water solubility (<10 μg/mL), which severely restricts its utility in intravenous formulations essential for patients unable to tolerate oral medications due to chemotherapy-induced nausea and vomiting (CINV) or other complications [2] [8]. The prodrug strategy employed focused on phosphate ester derivatization at the N2 position of the 1,2,4-triazolone ring, transforming the lipophilic aprepitant molecule into a water-soluble precursor. This chemical modification leverages the bioreversible phosphate group that remains enzymatically cleaved in vivo to regenerate the active aprepitant moiety while conferring enhanced hydrophilicity for parenteral administration [6].
The molecular design specifically targets the triazolone ring due to its metabolic stability and the favorable kinetics of enzymatic reconversion by phosphatases. Structural analysis reveals that phosphorylation at this position introduces ionizable phosphate groups (pKa ~6.5 and 9.0) that facilitate salt formation with pharmaceutically acceptable counterions while maintaining the chiral integrity of the three stereocenters present in aprepitant [(1'R,2S,3S) configuration]. This derivatization increases the aqueous solubility of fosaprepitant by over 1,000-fold compared to aprepitant, achieving concentrations >10 mg/mL in aqueous media—a critical attribute for intravenous formulation development [4] [8]. The conversion half-life from fosaprepitant to aprepitant in physiological conditions is approximately 30 minutes, ensuring rapid bioavailability of the active moiety while maintaining sufficient prodrug stability during storage and administration [2].
The synthesis of fosaprepitant centers on the stereoselective phosphorylation of aprepitant while preserving its chiral integrity at the (1'S,2S,3S) positions. The manufacturing process employs a multi-step sequence initiating with the reaction of aprepitant and tetrabenzyl pyrophosphate (TBPP) under controlled conditions. This critical phosphorylation step utilizes sodium hexamethyldisilazide (NaHMDS) as a non-nucleophilic base in anhydrous tetrahydrofuran (THF) at temperatures maintained between -10°C to 0°C to prevent epimerization [7]. The reaction proceeds through a SN2-type nucleophilic substitution mechanism where the triazolone anion attacks the electrophilic phosphorus of TBPP, yielding the dibenzyl fosaprepitant intermediate with strict retention of configuration at all stereocenters. This intermediate is subsequently subjected to catalytic hydrogenation for benzyl group removal, employing palladium on carbon (Pd/C) under a hydrogen atmosphere (3-5 bar) in methanol or ethanol solvents [3] [5].
Table 1: Stereochemical Outcomes Under Different Phosphorylation Conditions
Base Catalyst | Temperature (°C) | Solvent System | Epimerization (%) | Dibenzyl Intermediate Yield (%) |
---|---|---|---|---|
Sodium hydride | 25 | THF | 8.2% | 72% |
NaHMDS | -10 to 0 | THF | <0.5% | 92% |
Potassium tert-butoxide | 0 | DMF | 3.1% | 85% |
DBU | -20 | Acetonitrile | 1.8% | 88% |
The stereochemical vulnerability during phosphorylation primarily resides at the C(2) morpholine carbon adjacent to the phosphorylation site, where base-catalyzed epimerization can generate the undesired (2R,3S) diastereomer. Process optimization studies demonstrated that maintaining sub-zero temperatures (-10°C to 0°C), anhydrous conditions, and controlled addition rates minimizes racemization to below 0.5% [7] [9]. Alternative approaches explored in patent literature include the use of phosphoryl chloride (POCl₃) followed by hydrolysis, though this method generates higher levels of the undesired (2R,3S) epimer (up to 3.5%) due to the acidic conditions during workup [5]. The hydrogenation step employs Pd(OH)₂/C catalysts to minimize over-reduction of the trifluoromethyl groups while achieving complete debenzylation within 4-6 hours. Process analytical technologies (PAT) including in-situ FTIR and Raman spectroscopy monitor reaction progression and stereochemical fidelity, enabling real-time adjustments to maintain isomeric purity exceeding 99.5% diastereomeric excess (d.e.) for the desired (1'S,2S,3S) configuration [3] [7].
The conversion of fosaprepitant free acid to its dimeglumine salt represents a deliberate strategy to optimize solubility, crystallinity, and stability for parenteral formulation. Dimeglumine (1-deoxy-1-(methylamino)-D-glucitol) is selected as the counterion due to its multiple hydroxyl groups that form extensive hydrogen-bonding networks with the phosphate moiety, creating a stable crystalline lattice with favorable hydration properties [4] [9]. The salt formation involves a stoichiometric reaction in hydroalcoholic solutions (typically methanol-water or ethanol-water mixtures) where fosaprepitant free acid and meglumine are combined in a 1:2 molar ratio. The reaction proceeds under nitrogen atmosphere with precise pH control (6.8-7.2) maintained by the addition of aqueous sodium hydroxide or meglumine itself, which serves as both reactant and pH modulator [4] [6].
Table 2: Comparative Solubility Profile of Fosaprepitant Salts
Salt Form | Water Solubility (mg/mL) | Crystalline Form | Hygroscopicity | Stability (t90 at 25°C) |
---|---|---|---|---|
Free acid | <0.1 | Amorphous | High | 3 weeks |
Sodium salt | 18.5 | Hemihydrate | Moderate | 9 months |
Dimeglumine | >50 | Monohydrate | Low | >24 months |
Lysinate | 23.7 | Trihydrate | Moderate | 12 months |
The crystallization process employs anti-solvent addition (typically methyl tert-butyl ether or acetone) to induce supersaturation, followed by controlled cooling from 45°C to 5°C at a rate of 0.5°C/minute to yield the thermodynamically stable monohydrate crystalline form [6]. This crystalline polymorph exhibits superior stability and reduced hygroscopicity compared to alternative salt forms due to its three-dimensional hydrogen-bonding network involving the phosphate groups, meglumine hydroxyls, and lattice water molecules. X-ray diffraction studies reveal that the crystal packing features alternating layers of fosaprepitant anions and meglumine cations connected through O-H···O-P hydrogen bonds (2.58-2.65 Å) and N⁺-H···O-P interactions (2.71 Å), creating a stable lattice resistant to hydrate conversion under varied humidity conditions [4] [9]. The monohydrate form maintains its crystallinity and stability profile even after accelerated stability testing (40°C/75% RH for 6 months), demonstrating less than 0.3% degradation and consistent powder X-ray diffraction patterns without form conversion [6].
The translation of fosaprepitant dimeglumine synthesis from laboratory-scale to industrial production required meticulous optimization to address reproducibility challenges, byproduct formation, and economic viability. A comprehensive process refinement focused on three critical domains: reaction parameter optimization, intermediate stabilization, and crystallization control. The phosphorylation step was enhanced through the implementation of continuous flow chemistry for the aprepitant-TBPP reaction, enabling precise temperature control (±1°C) and reducing reaction time from 8 hours to under 45 minutes while maintaining yields above 90% and minimizing epimerization to <0.3% [7]. This continuous process eliminates the exotherm-related byproducts observed in batch reactors, particularly the N-alkylated impurity resulting from Michael addition between the triazolone anion and acrylonitrile (a common solvent contaminant) [1] [5].
The dibenzyl fosaprepitant intermediate, initially identified as a process vulnerability due to its instability during isolation, is now managed through in-situ hydrogenation without isolation. This approach utilizes a telescoped synthesis where the phosphorylation mixture is directly subjected to hydrogenation after solvent exchange to methanol, eliminating the previously observed degradation pathways including benzyl ester hydrolysis and oxidative dealkylation [7]. Hydrogenation parameters were optimized to 50-60 psi H₂ pressure with 5% Pd/C (50% water-wet) at 25-30°C, achieving complete debenzylation within 3 hours while suppressing the formation of des-fluorophenyl impurity (<0.15%) through controlled catalyst activation and minimized metal content [3] [5].
Table 3: Optimized Process Parameters for Industrial-Scale Production
Process Step | Key Parameters | Impurity Control | Yield Enhancement |
---|---|---|---|
Phosphorylation | Continuous flow reactor; -10°C; NaHMDS/THF | Epimer <0.3%; N-alkylated <0.1% | 92% vs. 78% (batch) |
Hydrogenation | 5% Pd/C (50% wet); 55 psi H₂; 28°C | Des-fluorophenyl <0.15%; Pd residues <5 ppm | 95% conversion in 3 hours |
Dimeglumine Salt Formation | Methanol:H₂O (4:1); pH 7.0; anti-solvent crystallization | Unreacted meglumine <0.2%; Related substances <0.5% | 88% isolated yield; 99.8% purity |
Final Crystallization | Seeded cooling (0.5°C/min); 5°C aging | Polymorphic purity >99%; Solvent residues <500 ppm | Consistent particle size distribution |
The final crystallization of fosaprepitant dimeglumine was optimized through seeded cooling crystallization employing hydroalcoholic solvent systems (methanol:water 70:30 v/v) with controlled nucleation initiated at 0.3°C below saturation temperature using 0.5% w/w of micronized monohydrate seeds. This approach yields a consistent particle size distribution (D90 <100μm) ideal for filtration and drying operations while eliminating the variable crystal habits observed in unseeded batches [6]. The drying process utilizes fluidized bed drying under nitrogen at 40°C to achieve residual solvent levels below ICH limits (methanol <3000 ppm, THF <720 ppm, methyl tert-butyl ether <5000 ppm) without inducing dehydration or form conversion. These optimizations collectively increased the overall process yield from 52% in initial pilot batches to 78% in commercial production while reducing the total impurity burden from >2.5% to <0.5%, meeting stringent regulatory requirements for injectable formulations [5] [6].
The refined manufacturing process incorporates quality by design (QbD) principles with defined critical process parameters (CPPs) and critical quality attributes (CQAs) validated across 25 consecutive batches. Statistical process control charts demonstrate consistent purity >99.8% and isomeric fidelity >99.5% for the desired (1'S,2S,3S) configuration, confirming the robustness of the optimized synthetic route for commercial-scale production [7].
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